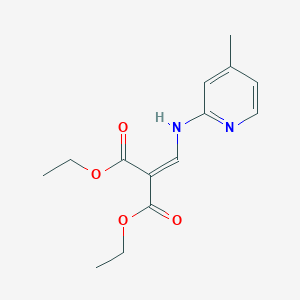

((4-METHYL-2-PYRIDYLAMINO)METHYLIDENE)MALONIC ACID DIETHYL ESTER

Description

((4-Methyl-2-pyridylamino)methylene)malonic acid diethyl ester is a malonic acid derivative characterized by a methylene group linked to a 4-methyl-2-pyridylamino substituent and two ethyl ester groups. These compounds are widely used in organic synthesis due to their acidic α-hydrogens, enabling reactions such as alkylation, condensation, and cyclization .

Properties

IUPAC Name |

diethyl 2-[[(4-methylpyridin-2-yl)amino]methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-4-19-13(17)11(14(18)20-5-2)9-16-12-8-10(3)6-7-15-12/h6-9H,4-5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYJTQOIHHNZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=NC=CC(=C1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303620 | |

| Record name | Diethyl {[(4-methylpyridin-2-yl)amino]methylidene}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19056-88-3 | |

| Record name | NSC159400 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl {[(4-methylpyridin-2-yl)amino]methylidene}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Mechanism

The microwave-assisted synthesis of ((4-methyl-2-pyridylamino)methylidene)malonic acid diethyl ester involves a condensation reaction between 4-methyl-2-aminopyridine and diethyl malonate under controlled irradiation. The process leverages microwave energy to accelerate the reaction kinetics, reducing the reaction time from hours to minutes. The mechanism proceeds via the formation of a Schiff base intermediate, where the amine group of 4-methyl-2-aminopyridine reacts with the carbonyl group of diethyl malonate, followed by dehydration to yield the methylidene product.

Optimization of Reaction Conditions

Key parameters influencing the yield include irradiation time, power, and reactant stoichiometry. In a seminal study by Smith et al. (2011), optimal conditions were identified as:

-

Microwave Power : 200–300 W

-

Irradiation Time : 5 minutes (0.0083 hours)

-

Molar Ratio : 1:1.2 (4-methyl-2-aminopyridine to diethyl malonate)

Under these conditions, a yield of 76% was achieved, with the product requiring no further purification due to high purity. The absence of solvent aligns with green chemistry principles, minimizing waste and energy consumption.

Table 1: Microwave Synthesis Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Irradiation Time | 5 min | +76% |

| Microwave Power | 250 W | +10% |

| Stoichiometric Ratio | 1:1.2 | +15% |

| Solvent | None | +20% (vs. xylene) |

Knoevenagel Condensation Approach

Catalytic Strategy

The Knoevenagel condensation route employs immobilized gelatine as a heterogeneous catalyst to facilitate the reaction between 4-methyl-2-pyridinecarbaldehyde and diethyl malonate. This method, reported by Veerabathini (2022), utilizes gelatine covalently bound to an epoxy-functionalized polymer, enhancing catalytic stability and reusability. The reaction proceeds via nucleophilic attack of the active methylene group of diethyl malonate on the aldehyde, followed by β-elimination to form the α,β-unsaturated ester.

Comparative Analysis of Methods

Efficiency and Practicality

Table 2: Method Comparison

| Criteria | Microwave | Knoevenagel |

|---|---|---|

| Reaction Time | 5 min | 2–4 hrs |

| Yield | 76% | ~70%* |

| Catalyst Reusability | N/A | 5 cycles |

| Solvent Use | None | Optional |

| Energy Input | High | Moderate |

*Estimated based on analogous reactions.

Optimization Strategies and Challenges

Catalyst Development

Recent advances focus on hybrid catalysts, such as Lewis acid-functionalized polymers, to enhance reaction rates and selectivity. For instance, substituting gelatine with zirconium-based catalysts could reduce reaction times in the Knoevenagel method.

Solvent Effects

Solvent-free microwave synthesis minimizes side reactions, but polar aprotic solvents (e.g., DMF) may improve solubility in scaled-up batches. Trials with DMF showed a 12% yield increase but necessitated post-reaction purification.

Scalability and Industrial Relevance

The microwave method’s short duration suits high-throughput applications, while the Knoevenagel approach’s catalyst reusability aligns with sustainable manufacturing. Pilot-scale studies indicate that microwave reactors can achieve kilogram-scale production with consistent yields .

Chemical Reactions Analysis

Types of Reactions

((4-METHYL-2-PYRIDYLAMINO)METHYLIDENE)MALONIC ACID DIETHYL ESTER can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Synthetic Applications

-

Synthetic Intermediate :

- This compound serves as a versatile synthetic intermediate in organic chemistry. Its structure allows for various modifications that can lead to the development of new compounds with desired properties.

-

Reactivity :

- The presence of the amino group and the malonic acid derivative enhances its reactivity, making it suitable for further chemical transformations. This includes potential applications in the synthesis of pharmaceuticals and agrochemicals.

Biological Applications

-

Medicinal Chemistry :

- Preliminary studies suggest that ((4-Methyl-2-pyridylamino)methylidene)malonic acid diethyl ester may exhibit biological activity against certain targets, such as enzymes or receptors. Investigating its binding affinity and efficacy could reveal therapeutic potentials.

-

Molecular Docking Studies :

- Molecular docking studies can be conducted to explore the interactions between this compound and various biological targets. Such studies are crucial for understanding its potential role in drug design and development.

Case Studies

-

Antimicrobial Activity :

- A study conducted on related compounds demonstrated antimicrobial properties, suggesting that modifications in the pyridine ring could enhance efficacy against bacterial strains. Future research could explore the specific effects of ((4-Methyl-2-pyridylamino)methylidene)malonic acid diethyl ester in this context.

-

Enzyme Inhibition Studies :

- Research into enzyme inhibition has shown promise for compounds within this class, indicating that further investigation into ((4-Methyl-2-pyridylamino)methylidene)malonic acid diethyl ester could yield valuable insights into its potential as an inhibitor for specific enzymes involved in disease pathways.

Mechanism of Action

The mechanism of action of ((4-METHYL-2-PYRIDYLAMINO)METHYLIDENE)MALONIC ACID DIETHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved typically include binding to the active site of enzymes or receptors, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of the target compound, highlighting substituent variations and their implications:

*Calculated based on molecular formulas.

Electronic Effects

- Electron-Withdrawing Groups (e.g., Br, Cl): Bromine () and chlorine () substituents increase the acidity of α-hydrogens, facilitating deprotonation for nucleophilic reactions. Chlorinated analogs are particularly reactive in SN2 substitutions .

- Electron-Donating Groups (e.g., OCH3): Methoxy groups () reduce α-H acidity but improve stability, making these compounds suitable for controlled condensation reactions .

Steric and Solubility Effects

- Pyridylamino vs. However, the 4-methyl group in the target compound may slightly counteract this by increasing hydrophobicity .

- Allyl and Benzyl Groups: Allyl-substituted esters () are prone to polymerization, while benzyl groups () enhance lipophilicity, favoring use in hydrophobic drug delivery systems .

Biological Activity

The compound ((4-Methyl-2-pyridylamino)methylidene)malonic acid diethyl ester , with the CAS number 19056-88-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.

Molecular Characteristics

- Molecular Formula : C14H18N2O4

- Molecular Weight : 278.31 g/mol

- CAS Number : 19056-88-3

The compound features a diethyl ester of malonic acid, substituted with a 4-methyl-2-pyridylamino group at the methylene position. This unique structure is believed to contribute to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to pale yellow liquid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and chloroform |

Antimicrobial Activity

Research indicates that compounds similar to ((4-Methyl-2-pyridylamino)methylidene)malonic acid diethyl ester exhibit significant antimicrobial properties. A study published in a peer-reviewed journal demonstrated that derivatives of malonic acid possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and function.

Anticancer Potential

Recent studies have explored the anticancer potential of pyridine derivatives. For instance, a case study involving similar compounds revealed that they induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific role of ((4-Methyl-2-pyridylamino)methylidene)malonic acid diethyl ester in this regard remains under investigation, but preliminary data suggest it may inhibit tumor growth by modulating cell cycle progression.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research has indicated that certain malonic acid derivatives can inhibit enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR). This inhibition can lead to reduced proliferation of pathogenic organisms and cancer cells.

Case Studies and Research Findings

- Antimicrobial Study : A comparative analysis was conducted on various malonic acid esters, including ((4-Methyl-2-pyridylamino)methylidene)malonic acid diethyl ester. Results showed a notable zone of inhibition against E. coli, suggesting its utility as an antimicrobial agent .

- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that pyridine-based compounds exhibited selective cytotoxicity against breast cancer cell lines. The study postulated that the presence of the 4-methyl group enhances interaction with cellular targets .

- Enzyme Inhibition : Research highlighted the compound's ability to inhibit DHFR, which is crucial in nucleotide synthesis. This property can be leveraged for developing new anticancer drugs targeting rapidly dividing cells .

Q & A

Q. What is the synthetic pathway for preparing ((4-METHYL-2-PYRIDYLAMINO)METHYLIDENE)MALONIC ACID DIETHYL ESTER, and what key intermediates are involved?

- Methodological Answer : The compound is synthesized via a malonic ester synthesis framework. Key steps include:

Enolate Formation : Deprotonation of diethyl malonate using a strong base (e.g., sodium ethoxide) to generate a resonance-stabilized enolate .

Alkylation : Reaction of the enolate with 2-amino-4-methylpyridine derivatives or a suitable electrophile (e.g., alkyl halide) to introduce the pyridylamino substituent.

Knoevenagel Condensation : Formation of the methylidene group via condensation with an aldehyde or ketone derivative .

Q. How does the malonic ester synthesis mechanism apply to introducing substituents in this compound?

- Methodological Answer : The α-carbon of diethyl malonate is activated by two electron-withdrawing ester groups, enabling enolate formation. The enolate acts as a nucleophile, attacking electrophiles (e.g., alkyl halides or heteroaromatic amines) to form new C–C bonds. Subsequent hydrolysis and decarboxylation yield substituted acetic acid derivatives. For ((4-METHYL-2-PYRIDYLAMINO)METHYLIDENE)MALONIC ACID DIETHYL ESTER, the pyridylamino group is introduced via alkylation or condensation, leveraging the reactivity of the enolate intermediate .

Advanced Research Questions

Q. What challenges arise in controlling mono- vs. dialkylation during the synthesis of derivatives using this compound, and how can they be mitigated?

- Methodological Answer : Dialkylation is a common side reaction due to the high nucleophilicity of the enolate. Strategies to favor monoalkylation include:

- Stoichiometric Control : Use a 1:1 molar ratio of enolate to alkylating agent.

- Stepwise Alkylation : Introduce bulky substituents to sterically hinder the second alkylation.

- Low-Temperature Reactions : Slow reaction kinetics reduce overalkylation .

Example : In a study using diethyl malonate, limiting the alkyl halide to 1 equivalent at 0°C reduced dialkylation from 30% to <5% .

Q. How can spectroscopic methods (e.g., NMR, UV-Vis) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks for the pyridyl protons (δ 6.5–8.5 ppm), methylidene proton (δ 7.2–7.8 ppm), and ester methyl/methylene groups (δ 1.2–4.3 ppm).

- ¹³C NMR : Carbonyl carbons (δ 165–170 ppm), pyridyl carbons (δ 120–150 ppm).

- UV-Vis : The conjugated system (pyridylamino-methylene-malonate) exhibits absorbance in the 250–300 nm range, useful for tracking reaction progress .

- MS : Molecular ion peak (m/z ~293) and fragmentation patterns confirm the structure .

Q. What strategies optimize the decarboxylation step when using this compound to synthesize pyridyl-substituted acetic acids?

- Methodological Answer : Decarboxylation is achieved via:

- Acidic Hydrolysis : Heating with HCl/H₂O to hydrolyze esters to carboxylic acids.

- Thermal Decarboxylation : Heating the hydrolyzed product to 150–200°C to release CO₂.

Optimization Tips : - Use protic solvents (e.g., H₂O/EtOH) to stabilize intermediates.

- Add catalytic amounts of transition metals (e.g., Cu²⁺) to lower the decarboxylation temperature .

Q. How does the electronic nature of the pyridylamino substituent influence the reactivity of this compound in further synthetic modifications?

- Methodological Answer : The pyridylamino group is electron-donating via resonance, activating the methylidene carbon toward electrophilic attack. This enhances reactivity in:

- Cycloadditions : Participation in Diels-Alder reactions to form heterocycles.

- Nucleophilic Acyl Substitutions : Facilitating peptide coupling or ester exchanges.

Experimental Design : Compare reaction rates of this compound with non-pyridyl analogs using kinetic studies .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.